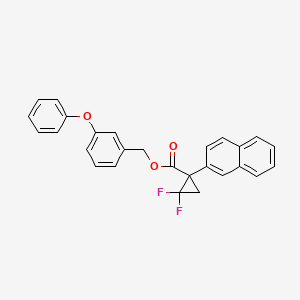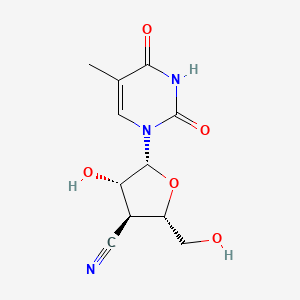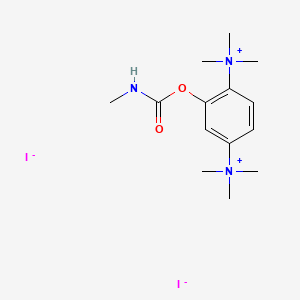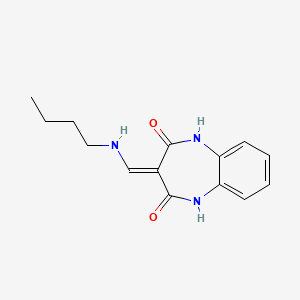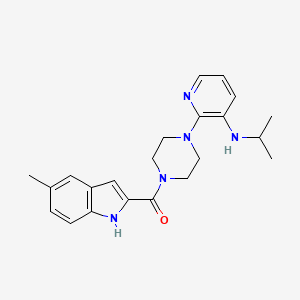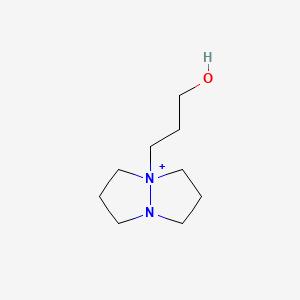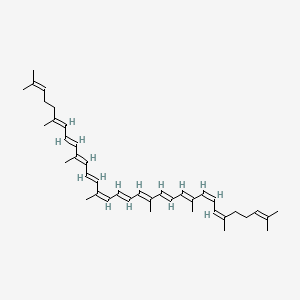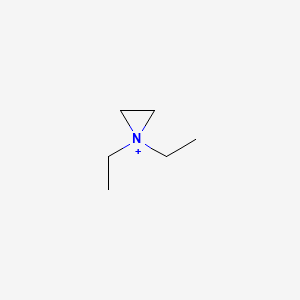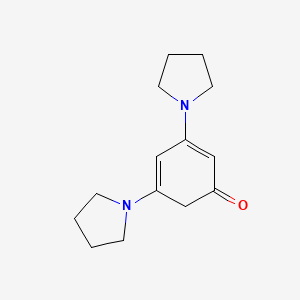
3,5-Dipyrrolidinylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dipyrrolidinylphenol: is an organic compound with the molecular formula C14H20N2O It is characterized by the presence of two pyrrolidine rings attached to a phenol group at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dipyrrolidinylphenol typically involves the reaction of phenol with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between phenol and pyrrolidine, resulting in the formation of the desired compound. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product. Additionally, purification steps such as distillation or crystallization are employed to isolate the compound from any by-products or impurities.
化学反应分析
Types of Reactions
3,5-Dipyrrolidinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium dichromate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various halogenating agents or alkylating agents under controlled temperatures.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced phenol derivatives.
Substitution: Formation of substituted phenol derivatives with different functional groups.
科学研究应用
3,5-Dipyrrolidinylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,5-Dipyrrolidinylphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, influencing cellular functions and responses.
相似化合物的比较
Similar Compounds
3,5-Difluorophenol: Similar in structure but with fluorine atoms instead of pyrrolidine rings.
3,5-Dimethylphenol: Contains methyl groups instead of pyrrolidine rings.
3,5-Dichlorophenol: Contains chlorine atoms instead of pyrrolidine rings.
Uniqueness
3,5-Dipyrrolidinylphenol is unique due to the presence of pyrrolidine rings, which impart distinct chemical and biological properties. These rings enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
16857-92-4 |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC 名称 |
3,5-dipyrrolidin-1-ylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H20N2O/c17-14-10-12(15-5-1-2-6-15)9-13(11-14)16-7-3-4-8-16/h9-10H,1-8,11H2 |
InChI 键 |
YCEAUXSKAJXVNA-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=CC(=CC(=O)C2)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


